Lipophilicity (LogP) Comparison: 5-Ethyl-3-methylcyclohex-2-enone vs. 3-Methylcyclohex-2-enone
The presence of the 5-ethyl substituent in the target compound significantly increases its lipophilicity compared to the simpler 3-methylcyclohex-2-enone scaffold. The experimental LogP value for 5-Ethyl-3-methylcyclohex-2-enone is 2.32180 . In contrast, the calculated LogP (XLogP3) for 3-methylcyclohex-2-enone is approximately 1.3-1.6 [1]. This quantifiable difference influences solubility, membrane permeability, and overall drug-like properties.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.32180 |
| Comparator Or Baseline | 3-methylcyclohex-2-enone (XLogP3 ~ 1.3-1.6) |
| Quantified Difference | ΔLogP ≈ 0.7 - 1.0 units |
| Conditions | Experimental determination for target ; Calculated (XLogP3) for comparator [1] |
Why This Matters
A higher LogP value directly influences ADME properties, making the compound a more suitable intermediate for developing CNS-penetrant or hydrophobic drug candidates compared to its less lipophilic analog.
- [1] PubChem. 3-Methyl-2-cyclohexen-1-one. Computed Properties (XLogP3). View Source
